Q-Phos
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Overview
Description
Q-Phos, also known as pentaphenyl (di-tert-butylphosphino)ferrocene, is a robust dialkylarylphosphine ligand developed by Professor John Hartwig. This compound is widely used in transition metal-catalyzed coupling reactions due to its electron-rich and sterically congested nature. It has found extensive applications in various carbon-nitrogen, carbon-oxygen, and carbon-carbon bond-forming reactions .
Mechanism of Action
Target of Action
Q-Phos, also known as pentaphenyl(di-tert-butylphosphino)ferrocene, is a premier ligand used in coupling reactions . Its primary targets are a variety of C–N, C–O, and C–C bond-forming reactions .
Mode of Action
This compound interacts with its targets by facilitating coupling reactions . The exact mechanism of this interaction is complex and depends on the specific reaction conditions and the nature of the reactants involved .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the formation of C–N, C–O, and C–C bonds . These bonds are fundamental to a wide range of biochemical processes, including the synthesis of many important biomolecules. The downstream effects of these reactions can be diverse, depending on the specific molecules involved .
Pharmacokinetics
Like many other chemical compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in facilitating coupling reactions . By promoting the formation of C–N, C–O, and C–C bonds, this compound can influence the synthesis of a wide range of biomolecules, potentially affecting various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific data on this compound is limited, it is known that factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of many chemical compounds
Biochemical Analysis
Biochemical Properties
Q-Phos plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, facilitating amination of aryl chlorides and bromides of varying electronic character with both primary and secondary amines . The nature of these interactions involves the use of common Pd complexes, making this compound an excellent ligand for these reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is involved in the phosphorylation dynamics under different conditions, which is a crucial cellular process .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It participates in binding interactions with biomolecules, contributes to enzyme inhibition or activation, and induces changes in gene expression . For example, in combination with common Pd complexes, this compound facilitates the amination of aryl chlorides and bromides .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to change. It has been noted for its stability and degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Q-Phos is synthesized through a series of reactions involving the introduction of phenyl and di-tert-butylphosphino groups onto a ferrocene backbone. The synthesis typically involves the following steps:
Preparation of the ferrocene backbone: Ferrocene is first synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of phenyl groups: Phenyl groups are introduced onto the ferrocene backbone through Friedel-Crafts alkylation reactions.
Introduction of di-tert-butylphosphino group: The di-tert-butylphosphino group is introduced through a reaction with a suitable phosphine reagent.
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis methods to kilogram quantities. Companies like Sinocompound Catalysts Co., Ltd. have developed processes to produce this compound on a commercial scale, making it accessible for various applications in drug discovery, screening, and process development .
Chemical Reactions Analysis
Types of Reactions
Q-Phos undergoes several types of reactions, including:
Etherification: This compound catalyzes the mild etherification of aryl halides with alkoxide, siloxide, and phenoxide partners.
Suzuki-Miyaura Coupling: This compound is effective in the Suzuki-Miyaura coupling reactions of aryl bromides and chlorides with arylboronic acids.
α-Arylation: This compound catalyzes the α-arylation of carbonyl compounds such as diethyl malonate and ethyl cyanoacetate.
Common Reagents and Conditions
Etherification: Palladium complexes, alkoxide, siloxide, and phenoxide partners.
Suzuki-Miyaura Coupling: Arylboronic acids, palladium complexes, and suitable solvents.
α-Arylation: Diethyl malonate or ethyl cyanoacetate, palladium complexes.
Major Products
Amination: Diarylamines, alkylarylamines, dialkylamines, and anilines.
Etherification: Coumarins and other etherified products.
Suzuki-Miyaura Coupling: Arylboronic acid derivatives.
α-Arylation: Arylacetic acid derivatives.
Scientific Research Applications
Q-Phos has a broad range of applications in scientific research, including:
Comparison with Similar Compounds
Q-Phos is compared with other similar phosphine ligands, such as:
Cy-Phos: Exhibits similar enantioselectivity but higher activity compared to Xyl-P-Phos.
Xyl-P-Phos: Another phosphine ligand with different steric and electronic properties.
This compound stands out due to its robustness, stability in air and solution, and broad utility in various coupling reactions .
Properties
CAS No. |
312959-24-3 |
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Molecular Formula |
C₄₈H₄₇FeP |
Molecular Weight |
710.71 |
Synonyms |
1’-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene; 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene; 1’-(Di-tert-butylphosphino)-1,2,3,4,5-pentaphenylferrocene; CTC-Q-Phos; Di-tert-butyl(1’,2’,3’,4’,5’-pentaphenylferroceny |
Origin of Product |
United States |
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